molecular formula C23H34N2O5 B3809313 N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide

N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide

Cat. No. B3809313
M. Wt: 418.5 g/mol
InChI Key: FVPILLRQINKGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative . The benzyl group might be introduced through a Friedel-Crafts alkylation . The methoxy groups could be introduced through a Williamson ether synthesis . The piperidine and tetrahydropyran rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and tetrahydropyran rings would add three-dimensionality to the molecule . The electron-donating methoxy groups and the electron-withdrawing amide group would influence the electronic distribution in the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine . The benzyl group could be oxidized to a benzoic acid . The methoxy groups could be cleaved with BBr3 to yield hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the amide and methoxy groups would likely make it somewhat soluble in polar solvents . The presence of the nonpolar benzyl group and the rings might make it soluble in nonpolar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its reactions, its physical and chemical properties, and any potential biological activity. This could involve laboratory experiments as well as computational studies .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(oxane-4-carbonyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O5/c1-28-20-7-6-19(21(14-20)29-2)15-24-22(26)8-5-17-4-3-11-25(16-17)23(27)18-9-12-30-13-10-18/h6-7,14,17-18H,3-5,8-13,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPILLRQINKGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)C3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide
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N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide
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N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide
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N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide
Reactant of Route 5
N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide
Reactant of Route 6
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N-(2,4-dimethoxybenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide

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